molecular formula C5H12N2O B554666 N,N-dimethyl-2-(methylamino)acetamide CAS No. 1857-20-1

N,N-dimethyl-2-(methylamino)acetamide

Cat. No.: B554666
CAS No.: 1857-20-1
M. Wt: 116.16 g/mol
InChI Key: CAGXPPQTXUCBOY-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(methylamino)acetamide: is an organic compound with the molecular formula C5H12N2O. It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of both dimethylamino and methylamino groups attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Synthesis: One common method involves the reaction of N,N-dimethylacetamide with methylamine under controlled conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

    Alternative Synthesis: Another method involves the reaction of dimethylamine with methylaminoacetaldehyde dimethyl acetal. This reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of N,N-dimethyl-2-(methylamino)acetamide.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the direct synthesis method due to its efficiency and cost-effectiveness. The reaction is typically conducted in a continuous flow reactor to maximize yield and minimize production time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dimethyl-2-(methylamino)acetamide can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of corresponding amides or carboxylic acids.

    Reduction: The compound can also be reduced using reducing agents like lithium aluminum hydride, leading to the formation of primary or secondary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethylamino or methylamino groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides or alkoxides; reactions often require a base or acid catalyst.

Major Products:

    Oxidation: Amides, carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Substituted amides or amines.

Scientific Research Applications

Chemistry:

    Catalysis: N,N-dimethyl-2-(methylamino)acetamide is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Solvent: It serves as a solvent in the synthesis of complex organic molecules due to its ability to dissolve a wide range of compounds.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Protein Modification: It is used in the modification of proteins to study their structure and function.

Medicine:

    Drug Development: this compound is explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry:

    Polymer Production: The compound is used in the production of polymers and resins, contributing to the development of advanced materials.

    Textile Industry: It is employed in the textile industry for the treatment and finishing of fabrics.

Mechanism of Action

The mechanism by which N,N-dimethyl-2-(methylamino)acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. In catalytic reactions, it acts as a ligand, coordinating with metal centers to facilitate the transformation of substrates.

Comparison with Similar Compounds

    N,N-dimethylacetamide: Similar in structure but lacks the methylamino group.

    N,N-dimethylformamide: Contains a formyl group instead of an acetamide group.

    N,N-dimethyl-2-(methylamino)ethanol: Contains an ethanol group instead of an acetamide group.

Uniqueness: N,N-dimethyl-2-(methylamino)acetamide is unique due to the presence of both dimethylamino and methylamino groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in specific catalytic and synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N,N-dimethyl-2-(methylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-6-4-5(8)7(2)3/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGXPPQTXUCBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366314
Record name N,N-dimethyl-2-(methylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1857-20-1
Record name N,N-Dimethyl-2-(methylamino)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1857-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-dimethyl-2-(methylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-2-(methylamino)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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